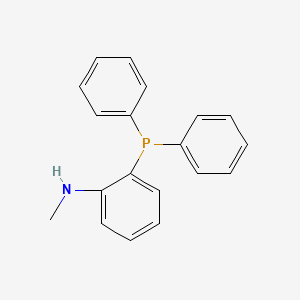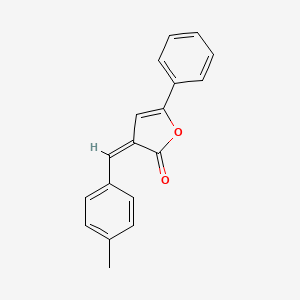
3-(4-Methylbenzylidene)-5-phenylfuran-2(3h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylbenzylidene)-5-phenylfuran-2(3H)-one is an organic compound known for its unique structure and potential applications in various fields. It is characterized by a furanone core substituted with a 4-methylbenzylidene and a phenyl group. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzylidene)-5-phenylfuran-2(3H)-one typically involves the condensation of 4-methylbenzaldehyde with 5-phenylfuran-2(3H)-one. A common method includes the use of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(4-Methylbenzylidene)-5-phenylfuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the benzylidene group to a single bond, forming a saturated derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated furanones.
科学的研究の応用
3-(4-Methylbenzylidene)-5-phenylfuran-2(3H)-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism by which 3-(4-Methylbenzylidene)-5-phenylfuran-2(3H)-one exerts its effects is not fully understood but is believed to involve interactions with cellular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological activities. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
3-(4-Methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone: Similar structure with an additional methyl group on the phenyl ring.
3-Benzylidene-5-phenylfuran-2(3H)-one: Lacks the methyl group on the benzylidene moiety.
3-(4-Methoxybenzylidene)-5-phenylfuran-2(3H)-one: Contains a methoxy group instead of a methyl group.
Uniqueness
3-(4-Methylbenzylidene)-5-phenylfuran-2(3H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 4-methyl group on the benzylidene moiety can affect the compound’s electronic properties and steric interactions, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
CAS番号 |
51460-18-5 |
|---|---|
分子式 |
C18H14O2 |
分子量 |
262.3 g/mol |
IUPAC名 |
(3Z)-3-[(4-methylphenyl)methylidene]-5-phenylfuran-2-one |
InChI |
InChI=1S/C18H14O2/c1-13-7-9-14(10-8-13)11-16-12-17(20-18(16)19)15-5-3-2-4-6-15/h2-12H,1H3/b16-11- |
InChIキー |
INPHSKFPFRVDJE-WJDWOHSUSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C=C\2/C=C(OC2=O)C3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



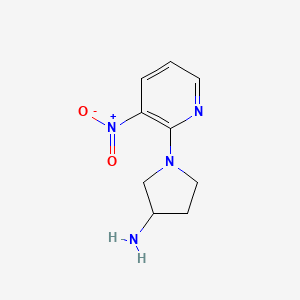

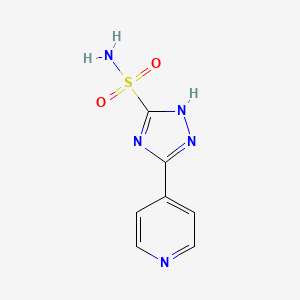

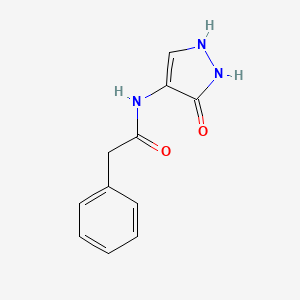
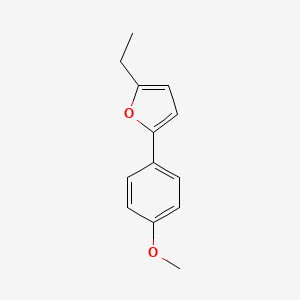
![1-[5-(Benzenesulfonyl)furan-2-yl]ethan-1-one](/img/structure/B12903689.png)
![1-[(Naphthalen-1-yl)sulfanyl]isoquinoline](/img/structure/B12903692.png)
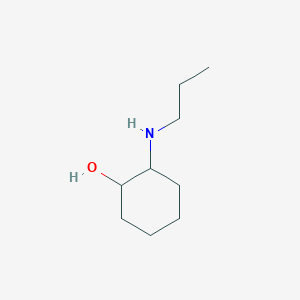
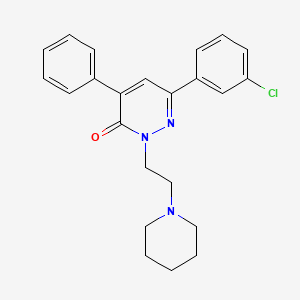
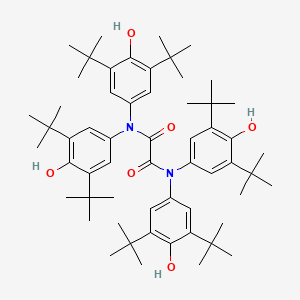
![Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione](/img/structure/B12903712.png)
